molecular formula C13H16N2O2S B2590835 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1219903-93-1

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2590835
CAS No.: 1219903-93-1
M. Wt: 264.34
InChI Key: OQRDUHREBBTNBJ-UHFFFAOYSA-N
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Description

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a chemical compound with a complex structure that includes a benzothiazole ring, a methoxy group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine, while reduction of the benzothiazole ring can produce 4-methoxy-N-[(oxolan-2-yl)methyl]-dihydrobenzothiazole .

Scientific Research Applications

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-16-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-17-9/h2,5-6,9H,3-4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDUHREBBTNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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